7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride
Overview
Description
YM 298198 hydrochloride is a potent, selective, water-soluble, non-competitive antagonist of the metabotropic glutamate receptor type 1 (mGlu1). It is known for its high affinity and selectivity, making it a valuable compound in scientific research, particularly in the fields of neuroscience and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YM 298198 hydrochloride involves multiple steps, starting with the formation of the thiazolo[3,2-a]benzimidazole coreThe final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .
Industrial Production Methods
Industrial production methods for YM 298198 hydrochloride are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective functional group transformations, and purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
YM 298198 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and cyclohexyl groups.
Common Reagents and Conditions
Common reagents used in the reactions involving YM 298198 hydrochloride include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
YM 298198 hydrochloride has a wide range of scientific research applications:
Mechanism of Action
YM 298198 hydrochloride exerts its effects by binding to the mGlu1 receptor, a type of metabotropic glutamate receptor. By acting as a non-competitive antagonist, it inhibits the receptor’s activity, preventing the downstream signaling pathways that are typically activated by glutamate binding. This inhibition can modulate synaptic transmission and reduce excitotoxicity, which is beneficial in various neurological conditions .
Comparison with Similar Compounds
Similar Compounds
JNJ16259685: Another non-competitive antagonist of mGlu1 receptors with similar potency and selectivity.
Uniqueness
YM 298198 hydrochloride is unique due to its high selectivity and potency as a non-competitive antagonist of mGlu1 receptors. Unlike competitive antagonists, it binds to a different site on the receptor, providing a distinct mechanism of inhibition. This makes it a valuable tool for studying mGlu1 receptor function and developing new therapeutic agents .
Properties
IUPAC Name |
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS.ClH/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18;/h8-10,13H,3-7,19H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTJVUVCSUWZTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662765 | |
Record name | 6-Amino-N-cyclohexyl-N,3-dimethyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748758-45-4 | |
Record name | 6-Amino-N-cyclohexyl-N,3-dimethyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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